3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core linked to a pyrrolopyrimidine moiety via a propyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino group. The quinazolinone moiety is then synthesized separately and linked to the pyrrolopyrimidine core through a propyl chain. Key reagents often include potassium t-butoxide and boiling t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while substitution reactions could introduce new side chains or functional groups.
Scientific Research Applications
3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates necessary for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown similar anti-cancer activities.
Pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory activity against fibroblast growth factor receptors (FGFRs), these compounds are used in cancer therapy.
7-Deazaadenines: These derivatives of adenine have been studied for their anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to its specific structure that combines a quinazolinone core with a pyrrolopyrimidine moiety, providing a distinct mechanism of action and potential therapeutic benefits, particularly in targeting CDK2 for cancer treatment .
Properties
IUPAC Name |
3-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c28-19(5-6-26-14-23-17-4-2-1-3-16(17)20(26)29)27-12-15-11-22-21(24-18(15)13-27)25-7-9-30-10-8-25/h1-4,11,14H,5-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVTUDINNJHVGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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